1,4-Benzenediol, 2-azido-

Click chemistry CuAAC Hydroquinone-triazole hybrids

1,4-Benzenediol, 2-azido- (2-azidohydroquinone, C6H5N3O2, MW 151.12) is a bifunctional aromatic building block that merges the redox-active hydroquinone core with an ortho-azido (–N3) substituent. This structural combination confers dual reactivity: the hydroquinone moiety can undergo reversible oxidation to the corresponding benzoquinone, while the azido group enables 1,3-dipolar cycloaddition (click chemistry) and thermal decomposition pathways that are inaccessible to the corresponding 2-amino or 2-nitro analogs.

Molecular Formula C6H5N3O2
Molecular Weight 151.12 g/mol
CAS No. 185330-16-9
Cat. No. B12554869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenediol, 2-azido-
CAS185330-16-9
Molecular FormulaC6H5N3O2
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)N=[N+]=[N-])O
InChIInChI=1S/C6H5N3O2/c7-9-8-5-3-4(10)1-2-6(5)11/h1-3,10-11H
InChIKeyGECUOSUZVAGXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azidohydroquinone (CAS 185330-16-9): Core Properties and Procurement Context


1,4-Benzenediol, 2-azido- (2-azidohydroquinone, C6H5N3O2, MW 151.12) is a bifunctional aromatic building block that merges the redox-active hydroquinone core with an ortho-azido (–N3) substituent. This structural combination confers dual reactivity: the hydroquinone moiety can undergo reversible oxidation to the corresponding benzoquinone, while the azido group enables 1,3-dipolar cycloaddition (click chemistry) and thermal decomposition pathways that are inaccessible to the corresponding 2-amino or 2-nitro analogs [1]. First characterized as a transient intermediate in the reaction of hydrazoic acid with quinones, the compound has been employed as a key precursor in the total synthesis of rhodoquinones and, more recently, as the azide-bearing partner in Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) for constructing hydroquinone-triazole hybrid libraries [2][3].

Why 2-Azidohydroquinone (CAS 185330-16-9) Cannot Be Replaced by 2-Amino- or 2-Nitrohydroquinone


Although 2-aminohydroquinone (CAS 20734-68-3) and 2-nitrohydroquinone (CAS 16090-33-8) share the same 1,4-benzenediol scaffold, substitution with either analog fails in applications that require the unique 1,3-dipolar cycloaddition competence of the azido group. The 2-amino derivative cannot participate in copper-catalyzed alkyne-azide cycloaddition (CuAAC) chemistry, which is the cornerstone of the modular hydroquinone-triazole hybrid synthesis reported by Horn et al. [1]. Conversely, 2-nitrohydroquinone requires a separate reduction step to the amine before any downstream functionalization, adding synthetic cost and complexity. Furthermore, 2-azidohydroquinone occupies a distinct reactivity niche: it undergoes thermal decomposition via N2 loss to generate amino-substituted radicals—a pathway unavailable to either the nitro or amino congener—and serves as the critical penultimate intermediate in the rhodoquinone total synthesis where direct amination of the corresponding bromide failed [2][3].

Quantitative Differentiation Evidence for 2-Azidohydroquinone (CAS 185330-16-9) Against Closest Analogs


Click Chemistry Competence: 2-Azidohydroquinone vs. 2-Aminohydroquinone in Triazole Hybrid Synthesis

2-Azidohydroquinone serves as the obligatory azide-bearing partner in Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to generate 1,2,3-triazole-linked hydroquinone hybrids. In the Horn et al. (2020) study, 2-azidohydroquinone was synthesized via diazotization of 2-aminohydroquinone and subsequently reacted with a panel of terminal alkynes under standard CuAAC conditions (CuSO4/sodium ascorbate, H2O/t-BuOH, rt) to afford a library of 14 hydroquinone-triazole hybrids [1]. The 2-amino analog (2-aminohydroquinone) cannot undergo this transformation because it lacks the requisite azido functional group; it would require a separate azide-transfer step to be rendered click-competent. The 2-nitro analog similarly requires prior reduction to the amine followed by diazotization/azidation, adding two synthetic steps [2]. This differentiation is absolute: without the azido group, CuAAC-based modular assembly of hydroquinone-containing conjugates is not possible.

Click chemistry CuAAC Hydroquinone-triazole hybrids Bioorthogonal conjugation

Rhodoquinone Total Synthesis: Azido Route vs. Direct Amination Failure

In the seminal total synthesis of rhodoquinone-9 and rhodoquinone-0, Watanabe et al. (1970) demonstrated that treatment of 2-halogeno-3-methoxy-6-methyl-1,4-benzoquinone (VI) with NaN3, followed by reduction, cleanly afforded the requisite azido hydroquinone intermediate. Subsequent pyrolysis of this azido hydroquinone delivered rhodoquinone-0 (I, n=0) in a functional two-step sequence from the haloquinone [1]. Critically, an alternative attempt to obtain rhodoquinone-0 by direct conversion of the bromine atom of VI to an amino group (i.e., bypassing the azido intermediate) failed, yielding instead 2-bromo-3-amino-6-methyl-1,4-benzoquinone (VII) and a cyclohexenedione byproduct (VIII) rather than the desired rhodoquinone [1]. This constitutes a direct experimental comparator: the azido hydroquinone route succeeds where the direct amination route fails, establishing the azido intermediate as chemically non-substitutable in this biosynthetically and therapeutically relevant pathway.

Rhodoquinone Bioquinone synthesis Pyrolysis Natural product total synthesis

Instability-Driven Reactivity: 2-Azidohydroquinone Disproportionation vs. 2-Aminohydroquinone Stability

Couladouros et al. (1997) established that 2-azidohydroquinone (18) is inherently unstable, existing in equilibrium with its keto tautomer (18a ⇌ 18b), and undergoes facile conversion to either 2-aminonaphthoquinone (19) or 2-azidonaphthoquinone (20) depending on reaction conditions [1]. When the reaction is conducted under air at 0 °C with excess hydrazoic acid, oxidation to 2-azidonaphthoquinone (20) predominates; under inert atmosphere with excess hydrazoic acid (6 equiv) at pH ~4, quantitative conversion to 2-aminonaphthoquinone (19) is achieved [1]. In contrast, 2-aminohydroquinone is a stable, isolable compound that does not undergo spontaneous disproportionation or N2 extrusion [2]. This instability of the azido compound is not merely a handling consideration—it is the mechanistic basis for its utility as a latent source of aminoquinones and amino-substituted radicals, a reactivity profile that the stable 2-amino analog cannot replicate [1][3].

Azide decomposition Disproportionation Aminoquinone formation Reactive intermediate

Azidobenzohydroquinone Oxidation Resistance vs. Naphthoquinone-Derived Azidohydroquinones

Couladouros et al. (1997) reported a key differentiation between benzoquinone-derived and naphthoquinone-derived azidohydroquinones: azidobenzohydroquinones are significantly less liable to undergo oxidation than their naphthoquinone counterparts. This difference was attributed to (i) the difference in oxidation potential between benzoquinones and naphthoquinones, (ii) negligible enol-keto equilibrium in the benzoquinone series, and (iii) more pronounced electronic effects of substituents on benzoquinones [1]. As a consequence, when thymoquinone (23d) was treated with hydrazoic acid under an inert atmosphere, the corresponding azidobenzohydroquinone (24) was formed as the main product and could be isolated; only upon deliberate exposure to atmospheric oxygen was it oxidized to the azidoquinone (26) [1]. In the naphthoquinone series, the analogous azidohydroquinone intermediate is far more prone to spontaneous oxidation, often proceeding directly to 2-aminonaphthoquinone without isolation of the azidohydroquinone [1]. This means that 2-azidohydroquinone (benzo series) has a wider window of isolability and handling compared to naphthoquinone-derived azidohydroquinones.

Redox stability Benzoquinone vs. naphthoquinone Azidohydroquinone oxidation Synthetic methodology

Biological Activity of Hydroquinone-Triazole Hybrids Derived from 2-Azidohydroquinone

Using 2-azidohydroquinone as the click chemistry partner, Horn et al. (2020) synthesized a library of 14 hydroquinone-triazole hybrids and evaluated them against the virulent H37Rv strain of Mycobacterium tuberculosis (Mtb) and Leishmania major promastigotes. The most active hybrid, compound 14 (2-{4-[(phenylsulfanyl)methyl]-1H-1,2,3-triazol-1-yl}benzene-1,4-diol), exhibited MIC90 = 16 µM against Mtb and IC50 = 23 µM against L. major [1]. Critically, the entire hybrid series was found to be noncytotoxic toward human kidney embryonic (Hek) cells, establishing a selectivity window that distinguishes these azidohydroquinone-derived hybrids from more toxic quinone-based antimycobacterial agents such as clofazimine or rifampicin [1]. However, compound 14 had a poor safety profile, being as toxic to mammalian cells as to mycobacteria and parasites, and therefore did not advance as a hit [1]. The key differentiated value of 2-azidohydroquinone here is not the potency of the final hybrids per se, but rather the fact that the azido handle enables systematic structure-activity relationship (SAR) exploration via modular click assembly—a capability that the 2-amino or 2-nitro precursor cannot support without additional synthetic manipulation.

Antimycobacterial Antileishmanial Hydroquinone-triazole hybrids Cytotoxicity

Highest-Value Application Scenarios for 2-Azidohydroquinone (CAS 185330-16-9) Based on Verified Evidence


Modular Synthesis of Hydroquinone-Triazole Hybrid Libraries via CuAAC Click Chemistry

2-Azidohydroquinone is the optimal azide-bearing building block for constructing 1,2,3-triazole-linked hydroquinone conjugates via copper-catalyzed alkyne-azide cycloaddition (CuAAC). As demonstrated by Horn et al. (2020), the compound reacts cleanly with diverse terminal alkynes under standard click conditions (CuSO4/sodium ascorbate, H2O/t-BuOH, rt) to generate structurally varied hybrid molecules in a single step [1]. The resulting triazole linkage is metabolically stable and can serve as a non-classical bioisostere of the amide bond. This application scenario is particularly relevant for medicinal chemistry groups conducting phenotypic screening or targeted SAR campaigns against infectious diseases, where the hydroquinone core provides redox-cycling potential against mycobacterial or parasitic targets [1].

Penultimate Precursor in Rhodoquinone and Bioquinone Total Synthesis

For laboratories engaged in the synthesis of rhodoquinones—modified ubiquinones in which the 3-methoxy group is replaced by an amino group, critical for anaerobic electron transport in parasites—2-azidohydroquinone serves as the key penultimate intermediate. Watanabe et al. (1970) established that pyrolysis of azido hydroquinone intermediates cleanly delivers the corresponding rhodoquinone, whereas direct amination of the haloquinone precursor fails, giving undesired byproducts [2]. Procuring pre-formed 2-azidohydroquinone circumvents the need for in-house generation and handling of hydrazoic acid, significantly reducing safety burdens in non-specialist laboratories.

Latent Source of Amino-Substituted Radicals for ESR and Mechanistic Studies

2-Azidohydroquinone undergoes thermal or photochemical decomposition via N2 extrusion to generate amino-substituted semiquinone and phenoxyl radicals. As documented in ESR studies, this decomposition pathway provides a clean, controllable route to nitrogen-centered radical species that are of interest in free radical biology, polymer chemistry, and mechanistic toxicology [3][4]. Unlike 2-aminohydroquinone, which requires an external oxidant to generate its corresponding radical, the azido analog functions as a self-contained radical precursor that releases only N2 as a byproduct, simplifying experimental design and minimizing side reactions.

Oxidative Stability-Tuned Building Block for Multi-Step Synthetic Sequences

Based on the mechanistic studies of Couladouros et al. (1997), benzo-series azidohydroquinones (including 2-azidohydroquinone) offer a practical advantage over naphthoquinone-derived azidohydroquinones: they are significantly less prone to spontaneous oxidation and can be isolated as the hydroquinone form under an inert atmosphere [3]. This means that 2-azidohydroquinone can be stored, handled, and characterized before deliberate oxidation to the corresponding azidoquinone is triggered by exposure to air. This property is particularly valuable in multi-step synthetic schemes where temporal control over the oxidation state of the quinone/hydroquinone couple is required, such as in the synthesis of dephostatin analogs or other phosphatase inhibitors [3].

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